molecular formula C8H15BrO B15274273 1-(Bromomethyl)-3-methylcyclohexan-1-OL

1-(Bromomethyl)-3-methylcyclohexan-1-OL

Cat. No.: B15274273
M. Wt: 207.11 g/mol
InChI Key: AAFJVNYGWVORRC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-methylcyclohexan-1-OL is an organic compound with a unique structure that includes a bromomethyl group and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-3-methylcyclohexan-1-OL can be synthesized through several methods. One common approach involves the bromination of 3-methylcyclohexanol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3-methylcyclohexan-1-OL undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted cyclohexane derivatives can be formed.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Methylcyclohexanol derivatives.

Scientific Research Applications

1-(Bromomethyl)-3-methylcyclohexan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-methylcyclohexan-1-OL depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent .

Comparison with Similar Compounds

1-(Bromomethyl)-3-methylcyclohexan-1-OL can be compared to other similar compounds, such as:

    1-(Chloromethyl)-3-methylcyclohexan-1-OL: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)cyclohexanol: Lacks the methyl group on the cyclohexane ring.

    3-Methylcyclohexanol: Lacks the bromomethyl group.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-3-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-7-3-2-4-8(10,5-7)6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFJVNYGWVORRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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